molecular formula C₉H₈O₃ B1141455 Caffeic aldehyde CAS No. 141632-15-7

Caffeic aldehyde

Cat. No.: B1141455
CAS No.: 141632-15-7
M. Wt: 164.16
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Description

Caffeic aldehyde, also known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring organic compound found in various plants. It is a phenolic aldehyde derived from caffeic acid and is known for its antioxidant properties. The compound is characterized by the presence of two hydroxyl groups on the benzene ring and an aldehyde group attached to a propenyl chain .

Mechanism of Action

Target of Action

Caffeic aldehyde primarily targets the Nuclear factor-2 erythroid related factor-2 (Nrf2) . Nrf2 is a transcription factor that regulates cellular redox status through endogenous antioxidant systems with simultaneous anti-inflammatory activity .

Mode of Action

This compound interacts with its target, Nrf2, by inducing it and its downstream enzymes HO-1 and NQO1 . This interaction decreases Keap1 content through the H-benzene interaction with Arg415 of Keap1 .

Biochemical Pathways

This compound affects the phenylpropanoid metabolic pathway . It is involved in the synthesis of lignin, which thickens cell walls and makes the plant resistant to ion toxicity . It also prevents the production of reactive oxygen species (ROS), reducing oxidative stress common in diseases .

Pharmacokinetics

Studies on caffeic acid, a related compound, indicate that it is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase ii enzymes . It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of Caffeic acid in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and anti-inflammatory properties . By inducing Nrf2 and its downstream enzymes, it can decrease oxidative stress and inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plant stress resistance can be indirectly improved by this gene . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeic aldehyde can be synthesized through several methods. One common method involves the oxidation of caffeic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired aldehyde .

Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of caffeic acid using microbial fermentation. This method is considered environmentally friendly and efficient. The use of genetically engineered microorganisms to enhance the yield of this compound is also being explored .

Chemical Reactions Analysis

Types of Reactions: Caffeic aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Caffeic aldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Caffeic aldehyde is similar to other phenolic aldehydes such as ferulic aldehyde and sinapic aldehyde. it is unique due to the presence of two hydroxyl groups on the benzene ring, which enhances its antioxidant properties. Other similar compounds include:

This compound’s unique structure allows it to exhibit stronger antioxidant activity compared to its analogs, making it a valuable compound in various scientific and industrial applications .

Biological Activity

Caffeic aldehyde, a phenolic compound derived from caffeic acid, has garnered attention for its diverse biological activities. This article reviews its antioxidant, anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which includes a hydroxyl group and an aldehyde functional group. Its chemical formula is C9_9H8_8O3_3, and it is known for exhibiting significant antioxidant activity due to its ability to scavenge reactive oxygen species (ROS).

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. A study comparing various hydroxy-bearing cinnamaldehyde compounds found that this compound demonstrated significant DPPH radical scavenging activity, comparable to caffeic acid and superior to vitamin C in certain assays .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50_{50} μM)
This compound18.6
Caffeic Acid20.0
Vitamin C23.7
o-Coumaraldehyde25.0
p-Coumaraldehyde30.0

The mechanism behind its antioxidant activity involves the ability of the carbonyl group in this compound to form reversible imine structures with amino groups in proteins, enhancing its interaction with cellular membranes and mitigating free radical damage .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes in various cell types. For instance, in models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various pathogens. Studies have shown that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16

This antibacterial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Properties

Recent studies have also highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, in human breast cancer cell lines, this compound treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Case Studies

  • Alzheimer’s Disease Model : In a rat model of Alzheimer’s disease induced by amyloid-beta injection, this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function as measured by the Morris water maze test .
  • Inflammation Model : In vitro studies using macrophage cell lines demonstrated that this compound reduced LPS-induced inflammation markers significantly compared to untreated controls .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMVYSVVTMKQSL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032315
Record name Caffeic aldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141632-15-7
Record name (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
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Record name Caffeic aldehyde
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Record name Caffeic aldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal
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Record name CAFFEIC ALDEHYDE
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